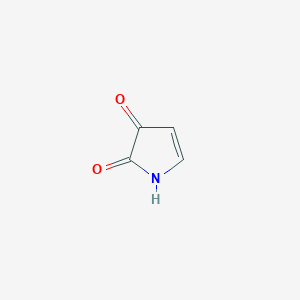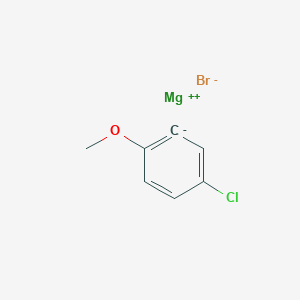
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide is a chemical compound with the molecular formula C7H6BrClMgO. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-chloro-4-methoxybenzene-5-ide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be synthesized through the reaction of 1-chloro-4-methoxybenzene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
- Dissolve 1-chloro-4-methoxybenzene in anhydrous ether.
- Add magnesium turnings to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the magnesium is completely consumed.
- The resulting Grignard reagent is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with stirring mechanisms and inert gas purging systems.
- Employing high-purity reagents to ensure the quality of the final product.
- Implementing rigorous purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential in modifying biomolecules and studying biochemical pathways.
Mécanisme D'action
The mechanism of action of magnesium;1-chloro-4-methoxybenzene-5-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles.
Comparaison Avec Des Composés Similaires
Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide can be compared with other Grignard reagents, such as:
Magnesium;phenylmagnesium bromide: Similar in reactivity but lacks the chloro and methoxy substituents.
Magnesium;1-bromo-4-methoxybenzene-5-ide: Similar but with a bromine atom instead of chlorine.
Magnesium;1-chloro-4-methylbenzene-5-ide: Similar but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C7H6BrClMgO |
|---|---|
Poids moléculaire |
245.78 g/mol |
Nom IUPAC |
magnesium;1-chloro-4-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XQHICYTZXDCCPP-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


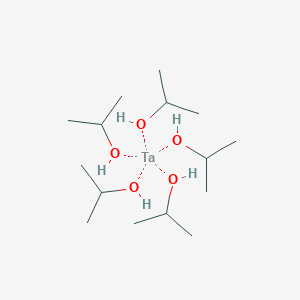
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
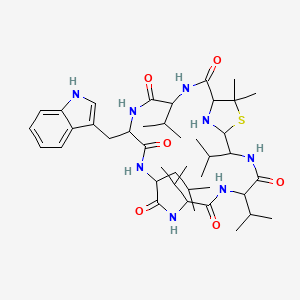
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
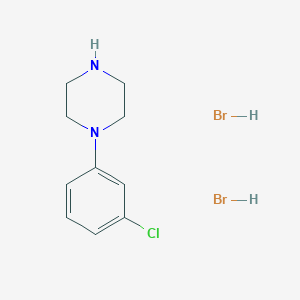
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
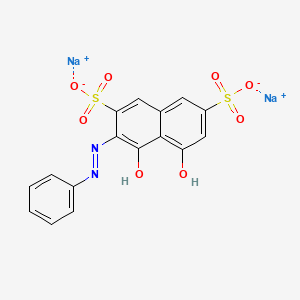
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)

![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
